![molecular formula C12H14N2O B040812 6-Ethoxy-2-methylquinolin-8-amine CAS No. 118752-52-6](/img/structure/B40812.png)
6-Ethoxy-2-methylquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-methylquinolin-8-amine, also known as 6-EtO-2-Me-Q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2-methylquinolin-8-amine is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of ion channels, such as the NMDA receptor, and to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and physiological effects
6-Ethoxy-2-methylquinolin-8-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to various diseases, including cancer and neurodegenerative disorders. It has also been shown to modulate the immune system, which could have implications for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethoxy-2-methylquinolin-8-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various applications. It also has a wide range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 6-Ethoxy-2-methylquinolin-8-amine. One area of research is the development of novel drugs based on its structure and biological activities. Another area of research is the elucidation of its mechanism of action, which could provide insights into its potential applications. Additionally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for its use in clinical trials.
Conclusion
In conclusion, 6-Ethoxy-2-methylquinolin-8-amine is a chemical compound with promising potential for various applications in scientific research. Its synthesis method has been optimized to improve yield and purity, and it has been shown to possess a wide range of biological activities. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 6-Ethoxy-2-methylquinolin-8-amine involves the reaction of 6-ethoxy-2-methylquinoline with an amine compound in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-methylquinolin-8-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Eigenschaften
CAS-Nummer |
118752-52-6 |
---|---|
Produktname |
6-Ethoxy-2-methylquinolin-8-amine |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-ethoxy-2-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-10-6-9-5-4-8(2)14-12(9)11(13)7-10/h4-7H,3,13H2,1-2H3 |
InChI-Schlüssel |
GYPIQKUTMKCGBV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N |
Kanonische SMILES |
CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N |
Synonyme |
8-Quinolinamine,6-ethoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.